4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Immunomodulation Cytokine induction TLR7 agonism

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, commonly designated R-842 or 2-Hydroxy Imiquimod, is a synthetic small-molecule imidazoquinoline and the principal hydroxylated metabolite of the marketed TLR7 agonist imiquimod (R-837). It retains the core 1H-imidazo[4,5-c]quinolin-4-amine scaffold but replaces the parent N1-isobutyl side chain with a 2-hydroxy-2-methylpropyl (tertiary alcohol) substituent.

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
CAS No. 112668-45-8
Cat. No. B194698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
CAS112668-45-8
Synonyms2-Hydroxy Imiquimod;  4-Amino-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol;  R 842;  R 842 (pharmaceutical);  1-(4-Amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol;  2-Hydroxy Imiquimod
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O
InChIInChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)
InChIKeyCNBOKXFMODKQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol (R-842; 2-Hydroxy Imiquimod) CAS 112668-45-8: Baseline Identity and Clinical Lineage


4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, commonly designated R-842 or 2-Hydroxy Imiquimod, is a synthetic small-molecule imidazoquinoline and the principal hydroxylated metabolite of the marketed TLR7 agonist imiquimod (R-837) [1]. It retains the core 1H-imidazo[4,5-c]quinolin-4-amine scaffold but replaces the parent N1-isobutyl side chain with a 2-hydroxy-2-methylpropyl (tertiary alcohol) substituent. R-842 is recognized as an immunomodulator that induces interferon-α, tumor necrosis factor-α, and interleukins in human peripheral blood mononuclear cells and is categorized as a toll-like receptor 7/8 agonist [1].

Why Imiquimod or Resiquimod Cannot Directly Substitute for R-842 in Specialized Research and Analytical Applications


Although R-842 is a close structural relative of imiquimod and broadly overlaps in target engagement, several fundamental chemical and pharmacological distinctions preclude interchangeable use. R-842 is not a prodrug; it represents the fully active hydroxylated species that imiquimod must generate in vivo, meaning direct administration bypasses variable first-pass metabolism and cytochrome P450-mediated hydroxylation [1]. Furthermore, the tertiary alcohol side chain confers altered hydrogen-bonding capacity and solubility behavior that affects formulation design, as documented in patents specifically exploiting this property to overcome imiquimod's notorious insolubility [2]. These differences become critical when experimental readouts depend on defined exposure, metabolic stability, or analytical reference standards.

Quantitative Head-to-Head Comparative Evidence for R-842 (CAS 112668-45-8) in Cytokine Induction, Metabolic Identity, and Formulation Behavior


Direct Cytokine Induction Comparison with Imiquimod in Human PBMC

In a head-to-head in vitro study using human peripheral blood mononuclear cells (PBMC), both imiquimod (R-837) and its hydroxylated metabolite R-842 induced interferon-alpha (IFN-α) at a minimum effective concentration of 0.5 µg/mL. The magnitudes of IFN-α release were comparable, and both agents additionally stimulated production of IL-1, IL-6, IL-8, and TNF-α [1]. This demonstrates that metabolic hydroxylation does not attenuate immunostimulatory potency, establishing R-842 as an equipotent active species.

Immunomodulation Cytokine induction TLR7 agonism

Metabolic Identity: R-842 as the Preformed Active Hydroxylated Species

R-842 is the hydroxylated metabolite of imiquimod, formed in vivo via CYP450-mediated oxidation of the terminal isobutyl group. Because imiquimod itself is a prodrug requiring this biotransformation to achieve full potency, direct use of R-842 circumvents the inter-individual variability in metabolic activation [1]. While imiquimod plasma concentrations can vary widely due to genetic CYP450 polymorphisms, R-842 exposure is entirely predictable and controlled by dosing [2].

Drug metabolism Prodrug activation Immunopharmacology

Formulation Flexibility Enabled by Tertiary Alcohol Hydrogen Bonding

A key challenge in developing topical and parenteral formulations of imidazoquinolines is their poor intrinsic aqueous solubility, attributed to strong intermolecular π-stacking of the planar aromatic core. Patents disclose that incorporating a hydrogen-bond donor such as the tertiary alcohol of R-842 significantly improves solubility in low-water solvent systems compared to imiquimod, enabling higher drug loadings in non-aqueous vehicles [1]. This property is particularly relevant for creating stable topical gels and solutions that would precipitate the parent compound.

Drug formulation Solubility enhancement Topical delivery

Analytical Reference Standard for Imiquimod-Related Impurities

R-842 is officially listed as Imiquimod Impurity 1 (e.g., impurity code S-26704) in pharmaceutical quality control contexts . Certified reference standards of R-842 are supplied under GMP conditions for use in HPLC/LC-MS method validation and release testing of imiquimod active pharmaceutical ingredient and finished dosage forms.

Pharmaceutical analysis Impurity profiling Quality control

Optimal Research and Industrial Use Cases for 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol (R-842; CAS 112668-45-8)


In vitro immunological assays requiring consistent TLR7 activation without dependence on metabolic competence

In cell-based experiments where primary hepatocytes or hepatic S9 fractions are absent (e.g., PBMC cytokine release, dendritic cell maturation, TLR7 reporter gene assays), R-842 ensures uniform agonism because it is the preformed active metabolite. This eliminates the confounding variable of CYP450-mediated activation that affects imiquimod [1][2]. Laboratories working with genetically diverse donor panels or species differences in metabolism will benefit from this consistency.

Topical formulation development for immune-mediated dermatological conditions

The enhanced hydrogen-bonding capacity of R-842's tertiary alcohol side chain facilitates solubilization in non-aqueous, low-water vehicles, enabling the design of clear gel or solution formulations that would precipitate imiquimod [3]. Patent literature explicitly claims the utility of R-842 and related hydroxylated analogs for achieving higher drug loadings in stable topical preparations.

Impurity profiling and analytical method validation for imiquimod drug substance and products

R-842 is a critical impurity in imiquimod synthesis and formulation. Quality control and regulatory affairs laboratories must procure a certified R-842 reference standard to validate HPLC/LC-MS methods for limit tests, forced degradation studies, and batch release . Without this standard, method specificity and accuracy cannot be adequately demonstrated for FDA/EMA filings.

Metabolite-centric drug-drug interaction (DDI) and pharmacokinetic studies

When investigating the metabolic profile of imiquimod in vitro or in vivo, R-842 serves as the authentic metabolite standard for quantifying the extent of hydroxylation via LC-MS/MS. Using R-842 directly in inhibition or induction studies allows researchers to assess whether downstream pharmacology is attributable to the parent or its active metabolite, a distinction vital for drug interaction predictions [1][2].

Quote Request

Request a Quote for 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.